2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide
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Overview
Description
2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization reactions involving appropriate precursors. For instance, starting with 3-methylpyridine, a series of reactions including nitration, reduction, and cyclization with hydrazine can yield the triazolopyridine structure.
Amidation: The final step involves the formation of the propanamide group. This can be done by reacting the chlorinated triazolopyridine with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in 2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide can undergo nucleophilic substitution reactions. Common reagents include amines and thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Substitution Products: Various substituted triazolopyridine derivatives.
Oxidation Products: Oxidized forms of the triazolopyridine core.
Reduction Products: Reduced forms of the triazolopyridine core.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent. The triazolopyridine core is known for its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of triazolopyridine derivatives with enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]quinoxalin-8-YL)propanamide: Similar structure but with a quinoxaline ring, known for its antiviral and antimicrobial activities.
2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]quinoline-8-YL)propanamide: Contains a quinoline ring, explored for anticancer properties.
Uniqueness
2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide is unique due to its specific triazolopyridine structure, which provides distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C10H11ClN4O |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide |
InChI |
InChI=1S/C10H11ClN4O/c1-6(11)10(16)12-8-4-3-5-15-7(2)13-14-9(8)15/h3-6H,1-2H3,(H,12,16) |
InChI Key |
AYCVMZGKEALXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2NC(=O)C(C)Cl |
Origin of Product |
United States |
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